molecular formula C17H23NO4 B13409680 N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester

Cat. No.: B13409680
M. Wt: 305.4 g/mol
InChI Key: OKKSYJSWEXJTOY-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is a compound used primarily in peptide synthesis as a protecting group for amines. Protecting groups are essential in organic synthesis to prevent certain functional groups from reacting under specific conditions, allowing for selective reactions to occur elsewhere on the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester typically involves the protection of the amino group of L-allylglycine with a benzyloxycarbonyl (Cbz) group and the carboxyl group with a tert-butyl ester. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under mild conditions. The tert-butyl ester protects the carboxyl group and can be cleaved using strong acids .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-L-serine benzyl ester
  • N-Benzyloxycarbonyl-L-cysteine benzyl ester
  • N-Benzyloxycarbonyl-L-tryptophan benzyl ester

Uniqueness

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester is unique due to its allyl side chain, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other similar compounds that may lack the allyl functionality .

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKSYJSWEXJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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